4-Dimethylaminopyridinium Bromide Perbromide

Description

BenchChem offers high-quality 4-Dimethylaminopyridinium Bromide Perbromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dimethylaminopyridinium Bromide Perbromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethylpyridin-4-amine;molecular bromine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.Br2.BrH/c1-9(2)7-3-5-8-6-4-7;1-2;/h3-6H,1-2H3;;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMYHCVIDRMBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=NC=C1.Br.BrBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92976-81-3 | |

| Record name | 4-(Dimethylamino)pyridine tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Dimethylaminopyridinium Bromide Perbromide (DMAPBP): Properties, Applications, and Protocols for the Modern Laboratory

Abstract

The selective introduction of bromine atoms into organic molecules is a fundamental transformation in synthetic chemistry, pivotal to the fields of pharmaceutical development, agrochemicals, and materials science. However, the use of elemental bromine presents significant handling and safety challenges due to its high toxicity, corrosivity, and volatility. To mitigate these risks, solid, stable, and easy-to-handle brominating agents have been developed. This technical guide provides an in-depth analysis of 4-Dimethylaminopyridinium Bromide Perbromide (DMAPBP), a highly effective and versatile solid brominating reagent. We will explore its physicochemical properties, mechanism of action, and key applications, supported by detailed experimental protocols and safety guidelines tailored for researchers, scientists, and drug development professionals.

Introduction and Core Concepts

4-Dimethylaminopyridinium Bromide Perbromide, also known as 4-(Dimethylamino)pyridine tribromide, is a salt composed of a 4-dimethylaminopyridinium cation and a tribromide anion (Br₃⁻)[1]. It belongs to the class of pyridinium perbromides, which are recognized as safer surrogates for liquid bromine[2]. The compound is a stable, non-volatile, reddish-orange crystalline solid that facilitates precise weighing and stoichiometric control in reactions[3].

The key advantage of DMAPBP lies in its ability to deliver electrophilic bromine in a controlled manner. The presence of the electron-donating dimethylamino group on the pyridine ring, while protonated in the salt, influences the compound's solubility and crystal lattice energy, which can subtly modulate its reactivity compared to the parent Pyridinium Bromide Perbromide (PBPB). This often translates to enhanced efficiency and selectivity in various synthetic transformations[4][5].

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

Chemical Structure

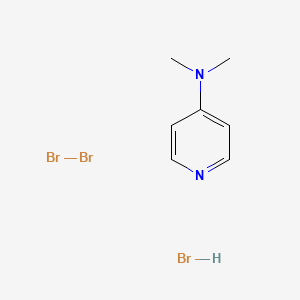

The ionic nature of DMAPBP, consisting of the organic cation and the inorganic tribromide anion, is central to its stability and function.

Caption: Ionic structure of 4-Dimethylaminopyridinium Bromide Perbromide.

Tabulated Properties

The key quantitative data for DMAPBP are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 92976-81-3 | [3][6] |

| Molecular Formula | C₇H₁₁Br₃N₂ | [3][6] |

| Molecular Weight | 362.89 g/mol | [1][6] |

| Appearance | Pale yellow to orange or orange-red powder/crystals | [3] |

| Melting Point | 129-133 °C (lit.) | [3][7] |

| Synonyms | 4-(Dimethylamino)pyridine tribromide, 4-(Dimethylamino)pyridine hydrobromide perbromide | [3][8] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Mechanism of Action in Bromination

The efficacy of DMAPBP as a brominating agent stems from the chemical equilibrium involving the tribromide anion. The Br₃⁻ anion serves as a solid-state reservoir for molecular bromine (Br₂).

Br₃⁻ ⇌ Br₂ + Br⁻

In solution, this equilibrium releases a controlled amount of Br₂, which is the active electrophilic species in most bromination reactions. The reaction proceeds via the attack of a nucleophilic substrate (such as an enol, enolate, or an activated aromatic ring) on the Br₂ molecule, typically forming a bromonium ion intermediate, which is then quenched to yield the final brominated product.

The causality behind its enhanced performance in certain reactions can be attributed to factors like improved solubility in organic solvents compared to inorganic perbromides and the specific interactions of the cation in the transition state.

Sources

- 1. 4-(Dimethylamino)pyridinium tribromide | C7H11Br3N2 | CID 44630248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-Dimethylaminopyridinium Bromide Perbromide | 92976-81-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. chemwhat.com [chemwhat.com]

An In-Depth Technical Guide to the Laboratory Synthesis of 4-Dimethylaminopyridinium Bromide Perbromide (DMAPPB)

This guide provides a comprehensive overview of the synthesis, underlying principles, and handling of 4-Dimethylaminopyridinium Bromide Perbromide (DMAPPB), a stable and effective solid brominating agent. Designed for researchers and professionals in chemical synthesis, this document emphasizes not only the procedural steps but also the critical rationale behind them, ensuring a safe, efficient, and reproducible outcome.

Introduction: The Utility of Solid Bromine Carriers

In organic synthesis, elemental bromine (Br₂) is a powerful and fundamental reagent for electrophilic bromination. However, its high reactivity, corrosivity, toxicity, and volatile nature present significant handling and measurement challenges, particularly for small-scale reactions.[1][2][3][4] To circumvent these issues, solid bromine carriers have been developed. These reagents offer the reactivity of bromine in a stable, crystalline, and easily weighable form.

Pyridinium bromide perbromide (PBPB) is a well-known example, serving as a convenient electrophilic bromine source.[5][6] 4-Dimethylaminopyridinium Bromide Perbromide (DMAPPB), the subject of this guide, is an analogue that leverages the high basicity and nucleophilicity of the 4-(dimethylamino)pyridine (DMAP) core. It functions as a strong oxidizing agent and a reliable source for bromination of ketones, phenols, and ethers.[5][7][8]

The core of its utility lies in the tribromide anion ([Br₃]⁻), which exists in equilibrium with bromide (Br⁻) and elemental bromine (Br₂). This equilibrium provides a controlled, in situ source of electrophilic bromine for chemical reactions.

The Chemistry of Perbromide Formation

The synthesis of DMAPPB is a direct and robust acid-base and complexation reaction. It proceeds in two conceptual stages:

-

Salt Formation: The highly basic nitrogen of the pyridine ring in 4-(dimethylamino)pyridine (DMAP) is protonated by hydrobromic acid (HBr). This acid-base reaction is exothermic and rapidly forms the 4-dimethylaminopyridinium bromide salt.

-

Perbromide Complexation: The bromide anion (Br⁻) of the newly formed salt readily complexes with elemental bromine (Br₂) to form the stable tribromide, or perbromide, anion ([Br₃]⁻). This process is what sequesters the volatile liquid bromine into a stable, crystalline solid.

The overall reaction is as follows:

C₇H₁₀N₂ (DMAP) + HBr + Br₂ → [C₇H₁₁N₂]⁺[Br₃]⁻ (DMAPPB)

This straightforward approach allows for high-yield synthesis with relatively simple purification steps. Analogous procedures are well-established for the synthesis of similar pyridinium perbromides.[9]

Detailed Experimental Protocol

This protocol details the synthesis of DMAPPB from its constituent components. The causality for each step is explained to provide a deeper understanding of the process.

Reagents and Equipment

| Reagent / Equipment | Details | Purpose |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% purity | Starting base |

| Hydrobromic Acid (HBr) | 48% aqueous solution | Proton source for salt formation |

| Elemental Bromine (Br₂) | ≥99.5% purity | Bromine source for perbromide formation |

| Glacial Acetic Acid | ACS grade | Solvent |

| Round-bottom flask (250 mL) | Three-neck preferred | Reaction vessel |

| Dropping funnel | 100 mL | Controlled addition of reagents |

| Magnetic stirrer and stir bar | Ensures homogenous mixing | |

| Ice-water bath | Manages reaction exothermicity | |

| Büchner funnel and filter flask | Product isolation and filtration | |

| Fume Hood | MANDATORY | Safety: To contain toxic Br₂ vapors |

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from initial setup to the final purified product.

Sources

- 1. dollycorporation.com [dollycorporation.com]

- 2. carlroth.com [carlroth.com]

- 3. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 4. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 5. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 6. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridinium tribromide | 39416-48-3 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-Dimethylaminopyridinium Bromide Perbromide: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 4-Dimethylaminopyridinium Bromide Perbromide (DMAPPB), a versatile and efficient brominating agent for researchers, scientists, and professionals in drug development and organic synthesis. Moving beyond a simple data sheet, this document delves into the structural intricacies, synthetic protocols, reactivity, and practical applications of the reagent, grounded in established scientific literature.

Core Concepts: Identity and Physicochemical Properties

4-Dimethylaminopyridinium Bromide Perbromide, also known as 4-(Dimethylamino)pyridine hydrobromide perbromide or 4-(Dimethylamino)pyridinium tribromide, is a stable, solid organic ammonium tribromide.[1][2][3] It serves as a safer and more manageable alternative to liquid bromine, offering enhanced stoichiometric control in various chemical transformations.[4]

Molecular Formula and Structure

The compound consists of a 4-dimethylaminopyridinium cation and a tribromide (Br₃⁻) anion.[5][6] The resonance stabilization provided by the dimethylamino group on the pyridinium ring contributes to the salt's stability.

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁Br₃N₂ | [5][7] |

| Molecular Weight | 362.89 g/mol | [2][7] |

| CAS Number | 92976-81-3 | [2][7] |

| Appearance | Light yellow to orange/brown crystalline powder | [1] |

| Melting Point | 129-133 °C | [2][3] |

| Synonyms | 4-(Dimethylamino)pyridine hydrobromide perbromide, 4-(Dimethylamino)pyridinium tribromide | [2][3] |

Crystallographic and Structural Analysis

X-ray crystallography studies have provided detailed insights into the solid-state structure of DMAPPB. The defining feature is the presence of a discrete 4-dimethylaminopyridinium cation and a nearly linear tribromide anion (Br-Br-Br angle ≈ 179.3-179.4°).[6] An N-H···Br hydrogen bond connects the cation and anion, contributing to the stability of the crystal lattice.[6]

The crystal system is orthorhombic, with cell parameters that have been precisely determined.[6] This well-defined solid structure is key to the reagent's stability and ease of handling compared to elemental bromine.

Caption: Molecular structure of the 4-Dimethylaminopyridinium Bromide Perbromide ion pair.

Synthesis and Characterization

The synthesis of DMAPPB is a straightforward acid-base and complexation process. It is conceptually analogous to the preparation of pyridinium hydrobromide perbromide.

Synthetic Protocol

The preparation involves two main steps: the formation of 4-dimethylaminopyridinium bromide followed by the addition of molecular bromine to form the tribromide anion.

Workflow: Synthesis of DMAPPB

Caption: General workflow for the synthesis of 4-Dimethylaminopyridinium Bromide Perbromide.

Detailed Experimental Protocol:

-

Salt Formation: Dissolve 4-dimethylaminopyridine (1.0 eq) in a suitable inert solvent, such as glacial acetic acid.

-

Cool the solution in an ice bath and slowly add an equimolar amount of concentrated hydrobromic acid (HBr, 48%) with continuous stirring.

-

The 4-dimethylaminopyridinium bromide salt typically precipitates. It can be isolated or used directly in the next step.

-

Perbromide Synthesis: To the stirred suspension or solution of the bromide salt, add molecular bromine (Br₂, 1.0 eq) dropwise. The temperature should be maintained at or below room temperature.

-

The characteristic orange-red solid of 4-Dimethylaminopyridinium Bromide Perbromide will precipitate.

-

Stir the mixture for an additional 30-60 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ether) to remove any unreacted bromine, and dry under vacuum.

Spectroscopic Characterization

Characterization is essential to confirm the identity and purity of the synthesized reagent. While comprehensive spectral data is not widely published, the expected characteristics are as follows:

-

¹H NMR: Due to the formation of the pyridinium salt, the aromatic protons are expected to be deshielded and shift downfield compared to the free base (4-DMAP). The N-H proton signal would likely be broad and its position solvent-dependent. The N-methyl protons would appear as a singlet.

-

¹³C NMR: The carbon atoms of the pyridine ring will also exhibit a downfield shift upon protonation.

-

FT-IR: The infrared spectrum would be characterized by the vibrational modes of the 4-dimethylaminopyridinium cation. Key peaks would include C=C and C=N stretching vibrations of the aromatic ring and C-H stretching and bending modes. The presence of the broad N-H stretch would also be indicative of salt formation.

Applications in Organic Synthesis

DMAPPB is primarily used as an electrophilic brominating agent. Its solid nature and the in-situ generation of bromine in solution provide a controlled and selective method for bromination.[4][8]

Mechanism of Bromination

The reagent exists in equilibrium with molecular bromine and the pyridinium bromide salt in solution. The Br₂ generated acts as the electrophile, which is attacked by a nucleophilic substrate, such as an alkene or an enol.

General Bromination Mechanism

Caption: Equilibrium and general mechanism of electrophilic bromination using DMAPPB.

Bromination of Dihydropyridines

A key application is the selective bromination of methyl groups on 1,4-dihydropyridine (1,4-DHP) scaffolds, which are important in medicinal chemistry. DMAPPB has been shown to be a highly efficient reagent for this transformation, often superior to N-bromosuccinimide (NBS) in terms of reaction time and yield.[9]

Protocol: Bromination of 2,6-dimethyl-1,4-DHP derivatives [9]

-

Dissolution: Dissolve the starting bis-1,4-dihydropyridine (1.0 eq) in a suitable solvent, such as ethyl acetate.

-

Reagent Addition: Add DMAPPB (a slight excess, e.g., 2.1 eq per methyl group to be brominated) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting bromomethyl derivative by column chromatography on silica gel.

This protocol highlights the practical advantages of DMAPPB: rapid reaction times at room temperature and straightforward work-up procedures, making it a valuable tool for the synthesis of complex molecules.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that while DMAPPB is safer than liquid bromine, it remains a hazardous chemical that requires careful handling.

Table 2: Hazard and Safety Information

| Hazard | Description | Precautionary Measures | Source(s) |

| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. | Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood. | [10] |

| Toxicity | The toxicological properties have not been fully investigated, but it is considered harmful if swallowed or inhaled. | Avoid breathing dust. Use engineering controls to minimize exposure. | |

| Handling | Wash hands thoroughly after handling. Avoid generating dust. | ||

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | Keep away from incompatible materials such as strong oxidizing agents and bases. Store in a corrosives-compatible cabinet. | [10] |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. | Chemical waste must be handled as hazardous. | [10] |

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Conclusion

4-Dimethylaminopyridinium Bromide Perbromide stands out as a highly effective and practical reagent for electrophilic bromination. Its solid state, high reactivity, and improved safety profile over elemental bromine make it an invaluable asset in modern organic synthesis. The detailed structural understanding and field-proven protocols presented in this guide are intended to empower researchers to confidently and safely incorporate this reagent into their synthetic strategies, particularly in the fields of drug discovery and materials science.

References

-

Ilyana Norhafiza, Kong Mun Lo, & Seik Weng Ng. (2009). 4-(Dimethylamino)pyridinium dibromidotriphenylstannate(IV). Acta Crystallographica Section E: Structure Reports Online, 65(11), m1437. [Link]

-

SpectraBase. (n.d.). 4-(Dimethylamino)pyridine tribromide. Retrieved from [Link]

-

Lo, K. M., & Ng, S. W. (2009). 4-(Dimethylamino)pyridinium tribromido{3-[bromo/hydro(0.9/0.1)]-4-(dimethylamino)pyridine-κN1}cobaltate(II). Acta Crystallographica Section E: Structure Reports Online, 65(8), m958–m959. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)pyridinium tribromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinium perbromide. Retrieved from [Link]

-

Almutairi, S. M., et al. (2021). Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterization. Arabian Journal of Chemistry and Environmental Research, 08, 19-46. [Link]

-

Chemazon. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene. YouTube. Retrieved from [Link]

-

Beyond Benign. (n.d.). Bromination. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-DIMETHYLAMINOPYRIDINIUM BROMIDE PERBROMIDE CAS#: 92976-81-3. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(dimethylamino)pyridine, mono(hydrotribromide). Retrieved from [Link]

-

Kaukulis, M., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8035. [Link]

-

CP Lab Safety. (n.d.). 4-Dimethylaminopyridinium Bromide Perbromide, min 97% (T), 100 grams. Retrieved from [Link]

-

Ng, S. W. (2009). 4-(Dimethylamino)pyridinium tribromide: whole molecule disorder of cation and anion. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1276. [Link]

Sources

- 1. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 2. 三溴化氢 4-二甲氨基吡啶复合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 5. 4-(Dimethylamino)pyridinium tribromide | C7H11Br3N2 | CID 44630248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Dimethylamino)pyridinium tribromide: whole molecule disorder of cation and anion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. nbinno.com [nbinno.com]

- 9. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CAS Number 92976-81-3 physicochemical properties.

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)pyridine Tribromide (CAS: 92976-81-3)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-(Dimethylamino)pyridine Tribromide (DMAPT), a compound of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. Beyond a simple datasheet, this document delves into the causality behind its characteristics, outlines authoritative experimental protocols for their determination, and discusses the practical implications of these properties in a laboratory and developmental context.

Introduction and Strategic Importance

4-(Dimethylamino)pyridine Tribromide, identified by CAS Number 92976-81-3, is a stable, solid brominating agent.[1] It is an ionic compound formed from the protonation of the highly nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) and the tribromide anion (Br₃⁻). Its solid nature offers significant advantages in handling and stoichiometry control compared to liquid bromine or other volatile brominating reagents. Understanding its core physicochemical properties is paramount for its effective and safe utilization in complex synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals where precision and purity are critical.[1]

Core Physicochemical Profile

A substance's behavior in both reactive and biological systems is dictated by its fundamental properties. The following table summarizes the key physicochemical data for DMAPT.

| Property | Value | Source(s) |

| CAS Number | 92976-81-3 | [2] |

| Molecular Formula | C₇H₁₀N₂·HBr·Br₂ | [2] |

| Molecular Weight | 362.89 g/mol | [2][3] |

| Appearance | Yellow to orange to brown crystalline powder | [1] |

| Melting Point | 129 - 132 °C | [1] |

| pKa (of conjugate acid) | 9.6 - 9.7 (for parent DMAP) | [4][5] |

| Water Solubility | Decomposes | [1] |

| Solubility in other solvents | Soluble in Methanol | [1] |

| LogP (Calculated) | 1.14 - 1.34 (for parent DMAP) | [6][7] |

In-Depth Analysis of Key Parameters

Melting Point: An Indicator of Purity and Stability

The relatively sharp melting point range of 129-132 °C indicates a well-defined crystalline solid.[1] In a drug development context, a narrow melting range is a primary indicator of high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. The thermal stability up to this temperature allows for its use in reactions that may require moderate heating without decomposition.

Form and Solubility: Implications for Reaction Media and Biological Systems

DMAPT is a solid, which simplifies weighing and dispensing, enhancing reaction precision.[1] Its reported decomposition in water is a critical consideration.[1] This is likely due to the reactivity of the tribromide anion with water. Consequently, its application is primarily in non-aqueous, organic solvents. Its solubility in methanol suggests that polar organic solvents are suitable media for reactions involving this reagent.[1] From a drug development perspective, poor aqueous solubility and reactivity would make this compound unsuitable as a final drug substance but highlights its role as a synthetic intermediate.

Basicity and the Role of the DMAP Cation

The physicochemical nature of DMAPT is intrinsically linked to its parent base, 4-(Dimethylamino)pyridine (DMAP). With a pKa of approximately 9.7 for its conjugate acid, DMAP is a significantly stronger base than pyridine.[4][5] This high basicity is due to the electron-donating resonance stabilization from the dimethylamino group.[4] In DMAPT, the pyridinium nitrogen is protonated. This cationic nature influences the compound's solubility and crystal lattice energy. The high pKa means that DMAPT will remain in its protonated (salt) form under acidic to neutral conditions.

Stability, Reactivity, and Incompatibilities

DMAPT is chemically stable under standard room temperature conditions in a dry environment.[7] Its primary reactivity is as an electrophilic brominating agent. It is incompatible with strong reducing agents, which would react with the tribromide moiety.[8] It should also be kept away from strong bases that could deprotonate the DMAP cation, potentially altering the reagent's stability and intended reactivity. As a corrosive solid, it poses a hazard upon direct contact, causing severe skin and eye burns.[9][10]

Authoritative Experimental Protocols

The trustworthiness of physicochemical data relies on validated, reproducible methodologies. The following sections detail standard operating procedures for determining the key properties of a solid compound like DMAPT, grounded in internationally recognized guidelines.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a crucial quality control parameter.[11]

Causality: The principle is that a pure crystalline solid has a characteristic and sharp melting point. Heating the sample slowly in a calibrated apparatus allows for the precise observation of the temperature range from the first sign of melting to complete liquefaction.

Methodology:

-

Sample Preparation: Ensure the DMAPT sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[12]

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.[12]

-

Rapid Approximation (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range.[8]

-

Precise Determination: For the accurate measurement, start heating at a rate of ~10 °C/min until the temperature is 15-20 °C below the expected melting point.

-

Observation: Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.[8]

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Protocol for Water Solubility Determination (OECD 105 Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, which is the authoritative standard for solubility determination.[13][14][15][16] Given that DMAPT is reported to decompose in water, this procedure would be used to confirm and quantify the extent of solubility before significant degradation occurs.

Causality: The "flask method" is designed to determine the saturation mass concentration of a substance in water at a given temperature by allowing the system to reach equilibrium. Analysis of the aqueous phase then provides the solubility value.[13]

Methodology:

-

System Preparation: Add an excess amount of DMAPT to a flask containing high-purity water. The excess solid is necessary to ensure saturation is achieved.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the time required (e.g., 24-48 hours).[13]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the aqueous sample is free of particulates, centrifuge or filter the solution.

-

Sample Analysis: Accurately measure the concentration of the dissolved substance in the clear aqueous phase using a validated analytical technique (e.g., HPLC-UV, LC-MS). The method must be sensitive and specific for the analyte.

-

Calculation: The water solubility is expressed as the mass of the substance per volume of the solution (e.g., in g/L or mg/mL).

Protocol for Partition Coefficient (LogP) Determination (OECD 107 Shake-Flask Method)

The partition coefficient between n-octanol and water (LogP) is a critical parameter in drug development for predicting a compound's lipophilicity and membrane permeability. This protocol follows the OECD 107 guideline.[17][18][19] Since DMAPT is an ionic salt, this method would technically measure the distribution of the ion pair, and the LogP of the parent free base (DMAP) is often more informative.

Causality: This method measures the equilibrium distribution of a substance between two immiscible liquid phases: n-octanol (simulating lipids) and water. The ratio of the concentrations in the two phases gives the partition coefficient.[19]

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Test Substance Addition: Dissolve a small, known amount of DMAPT in either the aqueous or n-octanol phase.

-

Partitioning: Combine the two phases in a vessel at a known volume ratio. Shake the vessel vigorously to facilitate partitioning until equilibrium is reached (typically 5-15 minutes). The vessel should be centrifuged after shaking to ensure complete separation of the two phases.[19]

-

Concentration Analysis: Determine the concentration of the substance in both the n-octanol and aqueous phases using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (Cₒ) to the concentration in the aqueous phase (Cₐ). The result is typically expressed as its base-10 logarithm (LogP).

Visualized Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

Caption: Workflow for the physicochemical characterization of a solid compound.

Caption: How physicochemical properties dictate the application of DMAPT.

Safe Handling and Storage

Given its classification as a corrosive solid, rigorous safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle DMAPT within a chemical fume hood to avoid inhalation of dust.[9][20] Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[21]

-

Handling: Avoid direct contact with skin and eyes.[10] When preparing solutions, ensure proper ventilation and avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep away from incompatible materials such as strong reducing agents and bases.[8][20]

-

Spill Response: In case of a spill, evacuate the area and prevent dust from spreading. Collect the spilled solid using appropriate tools and place it in a sealed container for disposal. Do not add water to the spill site.

Conclusion

4-(Dimethylamino)pyridine Tribromide (CAS 92976-81-3) is a valuable synthetic reagent whose utility is directly governed by its distinct physicochemical properties. Its solid, stable form allows for precise handling, while its reactivity as a brominating agent makes it a cornerstone of many synthetic routes. A thorough understanding of its properties, determined through authoritative methods like those outlined in this guide, is essential for any researcher aiming to leverage its capabilities safely and effectively in the pursuit of novel chemical entities.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

LookChem, 4-Dimethylaminopyridine|1122-58-3.

-

Princeton University Environmental Health & Safety, Corrosive Materials.

-

University of California, Irvine, Experiment 1 - Melting Points.

-

Chemistry LibreTexts, 4.3: Melting Point Determination Procedure.

-

FILAB, Solubility testing in accordance with the OECD 105.

-

Grand Valley State University, Corrosives - Lab Safety.

-

OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

Science Equip, How to Handle Caustic and Corrosive Chemicals in a Laboratory.

-

University of Toronto, 10.7 Handling Procedures for Corrosive Materials.

-

University of Calgary, Melting point determination.

-

Westlab Canada, Measuring the Melting Point.

-

Scymaris, Water Solubility.

-

OECD, Test No. 105: Water Solubility.

-

OECD, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

-

SlideShare, experiment (1) determination of melting points.

-

EURL ECVAM, A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1).

-

Analytice, OECD 105 – Water Solubility Test at 20°C.

-

Questron Technologies, Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.

-

OECD, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.

-

umwelt-online, OECD Test Guideline 105: Partition Coefficient (n-octanol/water): Shake Flask Method (1995).

-

Wikipedia, 4-Dimethylaminopyridine.

-

Chem-Impex, 4-(Dimethylamino)pyridine tribromide.

-

PubChem, 4-(Dimethylamino)pyridine.

-

Santa Cruz Biotechnology, 4-(Dimethylamino)pyridine tribromide.

-

ChemicalBook, N,N-Dimethylpyridin-4-amin.

-

Loba Chemie, 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS.

-

CymitQuimica, CAS 1122-58-3: 4-Dimethylaminopyridine.

-

PubChem, 4-(Dimethylamino)pyridinium tribromide.

-

Thermo Fisher Scientific, 4-(Dimethylamino)pyridine tribromide, 97%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 4-(Dimethylamino)pyridinium tribromide | C7H11Br3N2 | CID 44630248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 5. N,N-Dimethylpyridin-4-amin | 1122-58-3 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 14. filab.fr [filab.fr]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. enfo.hu [enfo.hu]

- 19. oecd.org [oecd.org]

- 20. eng.uwo.ca [eng.uwo.ca]

- 21. scienceequip.com.au [scienceequip.com.au]

The In-Depth Technical Guide to the Mechanism of Action of 4-(Dimethylamino)pyridine Hydrobromide Perbromide

Introduction: A Modern Approach to Electrophilic Bromination

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the introduction of bromine atoms into molecular scaffolds is a pivotal transformation. This halogenation opens gateways to a plethora of further functionalizations, making the choice of brominating agent a critical decision that dictates reaction efficiency, selectivity, and safety. While elemental bromine (Br₂) is a powerful and fundamental reagent, its high toxicity, corrosiveness, and difficult handling present significant challenges in a laboratory setting.[1] This has spurred the development of solid, stable, and safer alternatives that deliver the synthetic utility of bromine without its inherent hazards.

Among these next-generation reagents, 4-(Dimethylamino)pyridine hydrobromide perbromide, systematically known as 4-(dimethylamino)pyridinium tribromide ([DMAPH]⁺[Br₃]⁻), has emerged as a versatile and efficient electrophilic brominating agent. This crystalline solid offers the reactivity of bromine in a more manageable form, facilitating precise control over stoichiometry and enhancing the safety of bromination protocols. This in-depth technical guide will elucidate the core mechanism of action of this reagent, explore the nuanced role of the 4-(dimethylamino)pyridine (DMAP) moiety, provide field-proven experimental protocols, and present a comparative analysis of its performance.

Core Mechanism: A Controlled Release of Electrophilic Bromine

The primary function of 4-(Dimethylamino)pyridine hydrobromide perbromide is to serve as a solid-state source of electrophilic bromine. The compound exists as an ionic salt, comprising a 4-(dimethylamino)pyridinium cation and a tribromide anion ([Br₃]⁻).[2] In solution, the tribromide anion is in a dynamic equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻).[3]

[DMAPH]⁺[Br₃]⁻ ⇌ [DMAPH]⁺[Br]⁻ + Br₂

This equilibrium is the cornerstone of the reagent's mechanism. It ensures a low, constant concentration of molecular bromine in the reaction medium, which is key to its generally mild and selective nature compared to the direct addition of liquid bromine.[1] The electrophilic bromination of various substrates, such as alkenes, ketones, and activated aromatic compounds, then proceeds via the well-established mechanisms involving molecular bromine.

Bromination of Alkenes: The Bromonium Ion Pathway

The reaction of an alkene with the Br₂ generated from [DMAPH]⁺[Br₃]⁻ follows the characteristic electrophilic addition pathway. The electron-rich π-bond of the alkene attacks a bromine atom, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then subjected to nucleophilic attack by the bromide ion (Br⁻), resulting in the anti-addition of two bromine atoms across the double bond.[4]

Bromination of Ketones: The Enol/Enolate Pathway

The α-bromination of ketones using [DMAPH]⁺[Br₃]⁻ typically proceeds through an enol or enolate intermediate, often catalyzed by acid. The acid facilitates the tautomerization of the ketone to its more nucleophilic enol form. The enol then attacks the molecular bromine, leading to the formation of the α-bromoketone and the regeneration of the acid catalyst.[5]

The Influence of the 4-(Dimethylamino)pyridine Moiety: Beyond a Simple Cation

While the primary role of the 4-dimethylaminopyridinium cation is to provide a stable, solid matrix for the tribromide anion, the electron-donating dimethylamino group at the 4-position of the pyridine ring imparts unique properties to the reagent. In the realm of acylation catalysis, DMAP is a well-established super-catalyst that operates through a nucleophilic pathway, forming a highly reactive N-acylpyridinium intermediate.[6][7]

In the context of bromination with [DMAPH]⁺[Br₃]⁻, a direct catalytic cycle analogous to acylation is not the operative mechanism. Instead, the influence of the DMAP moiety is more nuanced:

-

Enhanced Stability and Solubility: The presence of the organic cation generally improves the solubility of the perbromide in organic solvents compared to inorganic tribromides, facilitating homogeneous reaction conditions.

-

Modulation of Reactivity: The strong electron-donating nature of the dimethylamino group increases the electron density on the pyridinium ring. This electronic effect can subtly influence the equilibrium of the tribromide anion, potentially affecting the rate of bromine release and, consequently, the overall reactivity and selectivity of the bromination.[8] Studies have shown that electron-donating groups on pyridine analogues can lead to higher catalytic activity in other contexts.[8]

Field-Proven Insights: Comparative Performance and Selectivity

The choice of a brominating agent is often a trade-off between reactivity, selectivity, and ease of handling. [DMAPH]⁺[Br₃]⁻ and other pyridinium perbromides are often compared to N-bromosuccinimide (NBS), another common solid brominating agent.

| Brominating Agent | Formula | Molecular Weight ( g/mol ) | Form | Key Applications | Advantages | Disadvantages |

| 4-(Dimethylamino)pyridine Hydrobromide Perbromide | C₇H₁₁N₂·HBr·Br₂ | 362.89 | Crystalline solid | Electrophilic bromination of alkenes, ketones, phenols, and activated aromatics. | Solid, stable, safer alternative to liquid bromine, easy to handle and measure.[1] | Can be less reactive than Br₂ for some substrates. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | Allylic and benzylic bromination, bromohydrin formation, α-bromination of carbonyls. | Easy to handle solid, provides a low, constant concentration of Br₂, minimizing side reactions with double bonds.[1] | Can be unreliable if not pure, requires a radical initiator for allylic/benzylic bromination. |

| Molecular Bromine | Br₂ | 159.81 | Fuming red-brown liquid | Electrophilic addition to alkenes and alkynes, aromatic bromination (with Lewis acid), α-bromination of carbonyls. | Strong brominating agent, readily available. | Highly corrosive, toxic, and difficult to handle due to high vapor pressure. Reactions can be exothermic and produce HBr as a corrosive byproduct.[1] |

Table 1: Comparison of Common Brominating Agents.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the application of 4-(Dimethylamino)pyridine hydrobromide perbromide in common bromination reactions.

Protocol 1: Synthesis of 4-(Dimethylamino)pyridine Hydrobromide Perbromide

This protocol describes a general method for the preparation of the title reagent.

-

Dissolution: Dissolve 4-(dimethylamino)pyridine in a suitable organic solvent (e.g., glacial acetic acid or diethyl ether).

-

Acidification: Slowly add one equivalent of hydrobromic acid (HBr) with stirring.

-

Bromination: To the resulting solution of 4-(dimethylamino)pyridinium bromide, add one equivalent of molecular bromine (Br₂) dropwise with continuous stirring.

-

Isolation: The product, 4-(Dimethylamino)pyridine hydrobromide perbromide, will precipitate from the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Bromination of an Alkene (e.g., Cyclohexene)

This protocol outlines the general procedure for the dibromination of an alkene.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene (1.0 mmol) in a suitable solvent such as glacial acetic acid or dichloromethane (10 mL).

-

Reagent Addition: Add 4-(Dimethylamino)pyridine hydrobromide perbromide (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the reaction.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: α-Bromination of a Ketone (e.g., Acetophenone)

This protocol provides a general method for the α-bromination of a ketone.

-

Reaction Setup: To a solution of the ketone (1.0 mmol) in a suitable solvent like glacial acetic acid or chloroform (10 mL), add a catalytic amount of HBr (a few drops of a 48% aqueous solution).

-

Reagent Addition: Add 4-(Dimethylamino)pyridine hydrobromide perbromide (1.0 mmol, 1.0 equivalent) to the solution and stir the mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Follow the reaction progress using TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, pour the mixture into ice-water and extract the product with an appropriate organic solvent. Wash the organic phase successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Conclusion: A Valuable Tool for Modern Synthesis

4-(Dimethylamino)pyridine hydrobromide perbromide stands as a testament to the ongoing efforts to develop safer and more efficient reagents for organic synthesis. Its solid nature, stability, and controlled release of electrophilic bromine make it an invaluable tool for the bromination of a wide array of organic substrates. The 4-(dimethylamino)pyridine moiety, while not acting as a direct catalyst in the same vein as in acylation reactions, contributes to the reagent's favorable physical properties and may subtly modulate its reactivity. By understanding the fundamental mechanism of action and adhering to established protocols, researchers can confidently employ this reagent to achieve their synthetic goals with enhanced safety and precision.

References

-

4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen. Molecules, 17(4), 3957-3968. [Link][8][9]

-

Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(1), 33-45. [Link]

-

A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. ScholarWorks at WMU. [Link]

-

4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. PMC. [Link][8]

-

Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Water Research & Technology, 7(9), 1645-1657. [Link]

-

Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Chemia. [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. [Link][5]

-

Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. ResearchGate. [Link]

-

Kinetics and mechanism of the oxidation of diols by pyridinium hydrobromide perbromide. Journal of Chemical Sciences, 106(4), 813-820. [Link]

-

BROMINATIONS CONDUCTED WITH PYRIDINIUM BROMIDE PERBROMIDE. The Journal of Organic Chemistry, 24(11), 1786-1787. [Link]

-

Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2559. [Link]

-

Some 4-dimethylaminopyridinium-based ionic liquids and/or salts. Part I: efficient green ultrasound synthesis, characterizatio. mocedes.org. [Link]

-

Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis. Synfacts, 2009(06), 0696-0696. [Link]

-

Kinetics and mechanism of oxidation of some ce-amino acids by pyridinium hydrobromide perbromide. Indian Journal of Chemistry - Section A, 33(1), 55-58. [Link]

-

An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple. Green Chemistry, 10(2), 232-237. [Link]

-

[DMAPBr] + Br - ; A New Specific Electrophilic Bromine Transfer Reagent for Highly Ring Activated Aromatic Compounds in Water. ResearchGate. [Link]

-

4-Dimethylaminopyridine. Wikipedia. [Link]

-

Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

-

Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Molecules, 19(3), 3401-3416. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. [Link]

-

Bromination. Beyond Benign. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate. [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. PMC. [Link]

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link][4]

-

Dunn 2011 Pyridine Catalyzed Halogenation of Aromatic Compounds I Bromination. Scribd. [Link]

-

Synthesis of 4-(Dimethylamino)pyridinium Substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole. ResearchGate. [Link]

-

4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. 4-Dimethylaminopyridine [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-N,N-Dimethylaminopyridine promoted selective oxidation of methyl aromatics with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

Early literature and discovery of 4-Dimethylaminopyridinium Bromide Perbromide as a reagent.

An In-Depth Technical Guide to 4-Dimethylaminopyridinium Bromide Perbromide (DMAPBPB): Early Literature and Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Dimethylaminopyridinium Bromide Perbromide (DMAPBPB), a significant yet specialized brominating agent in organic synthesis. The document delves into the historical context of pyridinium-based halogenating agents, the pivotal discovery and synthesis of DMAPBPB, and its early applications, particularly in the α-bromination of carbonyl compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this reagent's origins, properties, and utility.

Introduction: The Evolution of Pyridinium-Based Brominating Agents

The development of selective and stable brominating agents has been a cornerstone of synthetic organic chemistry. Elemental bromine (Br₂), while a powerful brominating agent, presents significant handling and safety challenges due to its high reactivity, volatility, and corrosiveness. This necessitated the development of solid, stable, and more selective alternatives.

Among the earliest and most well-known of these alternatives is Pyridinium Hydrobromide Perbromide (PHPB), also known as pyridinium tribromide. First reported in the early 20th century and popularized in the 1940s, PHPB offered a safer and more convenient method for the bromination of various organic compounds. Its solid nature and predictable reactivity made it an attractive choice for chemists. The utility of PHPB in the bromination of ketones, phenols, and other electron-rich systems has been extensively documented.

The efficacy of pyridinium-based reagents is rooted in the formation of the tribromide anion (Br₃⁻), which acts as the source of electrophilic bromine. The pyridinium cation serves to stabilize this anion in a crystalline lattice, rendering the reagent less volatile and easier to handle than liquid bromine. The reactivity of these reagents can be modulated by altering the electronic properties of the pyridine ring. A more electron-rich pyridine would be expected to result in a more reactive perbromide salt. This line of reasoning set the stage for the development of derivatives with enhanced reactivity, ultimately leading to the discovery of 4-Dimethylaminopyridinium Bromide Perbromide.

The Advent of 4-Dimethylaminopyridinium Bromide Perbromide (DMAPBPB)

The seminal work on 4-Dimethylaminopyridinium Bromide Perbromide was published in 1984 by A. Arrieta, I. Ganboa, and C. Palomo in the journal Synthetic Communications.[1] This publication introduced DMAPBPB as a novel and efficient reagent for the α-bromination of carbonyl compounds. The introduction of the electron-donating dimethylamino group at the 4-position of the pyridine ring significantly enhances the nucleophilicity of the pyridine nitrogen, leading to a more reactive perbromide reagent compared to its unsubstituted counterpart, PHPB.

Synthesis of 4-Dimethylaminopyridinium Bromide Perbromide

The synthesis of DMAPBPB follows a straightforward acid-base and complexation pathway, analogous to the preparation of other pyridinium perbromides. The process involves the reaction of 4-Dimethylaminopyridine (DMAP) with hydrogen bromide to form the pyridinium bromide salt, which is then treated with elemental bromine to yield the perbromide.

Experimental Protocol: Synthesis of 4-Dimethylaminopyridinium Bromide Perbromide

-

Step 1: Formation of 4-Dimethylaminopyridinium Bromide: 4-Dimethylaminopyridine (DMAP) is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and an inert solvent like carbon tetrachloride.

-

Step 2: Addition of Hydrobromic Acid: An aqueous solution of hydrobromic acid (HBr) is added dropwise to the DMAP solution with stirring. The reaction is typically carried out at room temperature. The pyridinium salt, 4-dimethylaminopyridinium bromide, precipitates from the solution.

-

Step 3: Isolation of the Pyridinium Salt: The precipitated 4-dimethylaminopyridinium bromide is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

-

Step 4: Formation of the Perbromide: The dried 4-dimethylaminopyridinium bromide is then suspended in a suitable solvent.

-

Step 5: Addition of Elemental Bromine: A stoichiometric amount of elemental bromine (Br₂) is added slowly to the suspension with continuous stirring. The reaction mixture is typically stirred for several hours at room temperature.

-

Step 6: Isolation of DMAPBPB: The resulting orange-red solid, 4-Dimethylaminopyridinium Bromide Perbromide, is collected by filtration, washed with a small amount of a non-polar solvent, and dried under vacuum to afford the final product.

Sources

A Technical Guide to the Reactivity of the Perbromide Moiety in Pyridinium Salts

Introduction

In the landscape of synthetic organic chemistry, the precise and controlled introduction of halogen atoms is a foundational strategy for molecular elaboration. Among the suite of reagents developed for bromination, pyridinium perbromide, also known as pyridinium tribromide (Py-Br₃), stands out as a remarkably stable, crystalline, and versatile reagent.[1][2][3] Unlike elemental bromine, which is a volatile, corrosive, and hazardous liquid, pyridinium perbromide offers significant advantages in handling, safety, and stoichiometry, making it an indispensable tool in both academic research and industrial applications.[1][4][5][6]

This technical guide provides an in-depth exploration of the reactivity of the perbromide moiety (Br₃⁻) within the pyridinium salt. We will dissect its structure, elucidate the mechanisms governing its reactivity with various organic substrates, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this reagent for efficient and selective chemical synthesis.[1][7]

Structure, Bonding, and the Nature of the Reactive Species

Pyridinium perbromide is an organic salt composed of a pyridinium cation ([C₅H₅NH]⁺) and a tribromide anion ([Br₃]⁻).[2] The tribromide anion is a linear, triatomic species formed from the reaction of a bromide ion (Br⁻) with molecular bromine (Br₂).

In solution, particularly in solvents like acetic acid, pyridinium perbromide exists in a dynamic equilibrium with its constituent components: pyridinium bromide and molecular bromine.[8][9]

[C₅H₅NH]⁺[Br₃]⁻ ⇌ [C₅H₅NH]⁺[Br]⁻ + Br₂

This equilibrium is the cornerstone of the reagent's reactivity. It serves as a solid, stable source that slowly releases molecular bromine in situ, allowing for a controlled and sustained concentration of the active brominating agent.[5][8][10] This controlled release mitigates many of the hazards and side reactions associated with the direct use of highly reactive liquid bromine.[4][6]

Diagram: The Pyridinium Perbromide Equilibrium

Caption: Equilibrium of Pyridinium Perbromide in solution.

Mechanistic Insights into Key Bromination Reactions

The versatility of pyridinium perbromide stems from its ability to act as an electrophilic bromine source for a wide array of functional groups. The specific mechanism, however, is highly dependent on the nature of the substrate.

Electrophilic Addition to Alkenes and Alkynes

One of the most fundamental applications of pyridinium perbromide is the halogenation of carbon-carbon multiple bonds.[3][11] The reaction with alkenes proceeds through a well-established electrophilic addition mechanism.

-

Formation of the Bromonium Ion: The π-electrons of the alkene act as a nucleophile, attacking the electrophilic bromine generated from the pyridinium perbromide equilibrium. This results in the formation of a cyclic bromonium ion intermediate.[6][10][12]

-

Nucleophilic Attack: The bromide ion (Br⁻), also present in the reaction mixture, then acts as a nucleophile, attacking one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ion bridge, leading to a stereospecific anti-addition product.[6]

Diagram: Mechanism of Alkene Bromination

Caption: Electrophilic addition of bromine to an alkene.

Alpha-Bromination of Carbonyl Compounds

Pyridinium perbromide is exceptionally effective for the α-bromination of ketones and other carbonyl compounds.[13][14] This reaction is a cornerstone of synthetic chemistry, as the resulting α-bromo ketones are valuable intermediates for further transformations.[14] The reaction proceeds via an enol or enolate intermediate.

Under acidic conditions (e.g., in acetic acid), the reaction is acid-catalyzed:

-

Tautomerization: The carbonyl oxygen is protonated, and a subsequent deprotonation at the α-carbon forms the corresponding enol tautomer. This is typically the rate-determining step.[15]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine.

-

Deprotonation: The resulting protonated α-bromo ketone is deprotonated to yield the final product and regenerate the acid catalyst.[15]

The use of pyridinium perbromide in acetic acid provides both the brominating agent and the acidic medium necessary to promote enol formation, making it a convenient one-pot system.[14]

Bromination of Aromatic Compounds

Pyridinium perbromide can also be used to brominate activated aromatic rings, such as phenols and anilines.[11][16] The high electron density of these rings makes them susceptible to electrophilic aromatic substitution. The reaction mechanism is analogous to standard electrophilic aromatic substitution, where Br₂ (in equilibrium) acts as the electrophile, often without the need for a strong Lewis acid catalyst that is required for less activated systems.

Comparative Advantages and Applications

The choice of a brominating agent is critical and depends on factors like substrate sensitivity, desired selectivity, and safety considerations. Pyridinium perbromide offers a compelling set of advantages over traditional reagents.

| Feature | Pyridinium Perbromide (Py-Br₃) | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Physical State | Crystalline Solid[1][2] | Volatile, corrosive liquid[4] | Crystalline Solid |

| Handling & Safety | Easy to weigh and handle; reduced exposure risk[6] | Highly hazardous; requires stringent safety protocols[17] | Generally safer than Br₂, but can be unstable |

| Stoichiometry | Precise control of reagent addition[1] | Difficult to measure accurately, especially on a small scale | Easy to weigh |

| Reactivity | Moderated, controlled release of Br₂[8] | Highly reactive, can lead to over-bromination and side reactions[4] | Primarily used for allylic and benzylic bromination |

| Primary Use Cases | Alkene bromination, α-bromination of ketones[13][18] | General purpose bromination | Allylic/Benzylic bromination |

| Byproducts | Pyridine hydrobromide (often easily removed)[4] | Hydrogen bromide (HBr) | Succinimide |

Experimental Protocols

Adherence to validated protocols is essential for reproducibility and safety. The following sections provide detailed methodologies for the preparation and application of pyridinium perbromide.

Preparation of Pyridinium Perbromide

This protocol is adapted from established laboratory procedures.[19][20]

Materials:

-

Pyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a stir bar and placed in an ice-water bath, combine 1.0 equivalent of pyridine with 2.0 equivalents of 48% hydrobromic acid. Add the acid slowly while stirring.

-

To the resulting pyridinium hydrobromide solution, slowly add a solution of 1.0 equivalent of bromine dissolved in glacial acetic acid. The addition should be performed with continuous stirring and cooling.

-

Once the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then cooled to induce crystallization.

-

The resulting red-orange crystals of pyridinium perbromide are collected by vacuum filtration.[19]

-

The crystals are washed with a small amount of cold glacial acetic acid and then dried in a vacuum desiccator. The product should be stored in a cool, dry, and dark place.[20][]

Representative Protocol: α-Bromination of 4-Chloroacetophenone

This protocol is based on a study demonstrating the effective use of Py-Br₃ for the synthesis of α-bromo ketones.[14]

Materials:

-

4-Chloroacetophenone

-

Pyridinium perbromide (Py-Br₃)

-

Glacial acetic acid

Procedure:

-

To a suitable reaction flask, add 4-chloroacetophenone (1.0 eq) and dissolve it in glacial acetic acid.

-

Add pyridinium perbromide (1.1 eq) to the solution.

-

Heat the reaction mixture to 90 °C with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

The precipitated solid product (4-chloro-α-bromo-acetophenone) is collected by vacuum filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure α-bromo ketone.

Safety and Handling

While significantly safer than liquid bromine, pyridinium perbromide is a strong oxidizing agent and requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[22][23]

-

Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or released bromine vapor.[22][24]

-

Incompatibilities: Avoid contact with strong bases and moisture, as it can decompose.[23][25]

-

Exposure: Causes severe skin burns and eye damage.[23][24] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[22][26]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[22][26]

Conclusion

Pyridinium perbromide is a powerful and practical reagent that embodies the principles of green chemistry by offering a safer, more manageable alternative to elemental bromine. Its reactivity is governed by a well-defined equilibrium that provides a controlled source of electrophilic bromine. A thorough understanding of its structure and the mechanisms by which it reacts with different substrates—from the electrophilic addition to alkenes to the enol-mediated α-bromination of ketones—enables chemists to harness its full synthetic potential. By employing this versatile reagent with the proper protocols and safety precautions, researchers and drug development professionals can achieve efficient, selective, and reliable brominations, accelerating the discovery and production of novel chemical entities.

References

- The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Molecular bromine gives slightly better yields compared to pyridinium tribromide. However, using... (n.d.). Homework.Study.com.

- Preparation of pyridinium tribromide. (n.d.). PrepChem.com.

- Pyridinium perbromide. (n.d.). In Wikipedia.

- Solved Pyridinium tribromide is preferred in bromin

- Safety Data Sheet - Biosynth. (2020, November 25). Biosynth.

- PYRIDINIUM BROMIDE PERBROMIDE TECHNICAL. (n.d.). Loba Chemie.

- Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. (n.d.). Cole-Parmer.

- Pyridinium tribromide is preferred in bromination reactions over... (2024, August 6). Transtutors.

- Pyridinium bromide perbromide. (n.d.). Jubilant Ingrevia.

- A Comparative Guide: Elemental Bromine vs.

- Pyridinium Hydrobromide Perbromide: A Versatile Reagent in Organic Synthesis. (2025, August 7). Organic Chemistry Portal.

- Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. (2024, October 31). BOC Sciences.

- Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.

- Electrophilic Addition: Bromination of trans-Cinnamic Acid Safety. (n.d.). Dr. Nerz, St. Mary's College of Maryland.

- How to Make Pyridinium Tribromide #chemistry #organicchemistry. (2022, October 15). YouTube.

- recrystallisation of pyridinium tribromide. (2009, July 11). Sciencemadness.org.

- CAS 39416-48-3 Pyridinium bromide perbromide. (n.d.). BOC Sciences.

- Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (2025, August 6).

- Bromin

- Cas 39416-48-3, Pyridinium tribromide. (n.d.). LookChem.

- CAS 39416-48-3: Pyridinium tribromide. (n.d.). CymitQuimica.

- Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. (n.d.).

- Pyridinium Hydrobromide Perbromide. (n.d.). Organic Chemistry Portal.

- Bromination of Alkenes. (n.d.).

- Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis. (2023, April 7). Medium.

- Pyridinium tribromide. (n.d.). Chem-Impex.

- Pyridinium tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis. (2025, November 20). LookChem.

- Solved us: Draw the mechanism by which pyridinium tribromide. (2019, April 16). Chegg.com.

- Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14. (2023, June 19). YouTube.

- Djerassi, C., & Scholz, C. R. (1948). Brominations with Pyridine Hydrobromide Perbromide. Journal of the American Chemical Society.

- Pyridinium tribromide (PyrBr3) in equilibrium with bromine and... (n.d.).

- Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.

- Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergradu

- Pyrrolidone hydrotribromide: a brominating agent with selectivity for ketones. (2025, August 6).

- Pyridinium bromide-perbromide for synthesis 39416-48-3. (n.d.). Sigma-Aldrich.

- Kinetics and mechanism of oxidation of primary alcohols by pyridinium hydrobromide perbromide. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridinium perbromide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. homework.study.com [homework.study.com]

- 5. Solved Pyridinium tribromide is preferred in bromination | Chegg.com [chegg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 8. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. m.youtube.com [m.youtube.com]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. drnerz.com [drnerz.com]

- 18. Cas 39416-48-3,Pyridinium tribromide | lookchem [lookchem.com]

- 19. prepchem.com [prepchem.com]

- 20. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

- 24. lobachemie.com [lobachemie.com]

- 25. CAS 39416-48-3: Pyridinium tribromide | CymitQuimica [cymitquimica.com]

- 26. biosynth.com [biosynth.com]

A Theoretical and Experimental Inquiry into the Stability of 4-Dimethylaminopyridinium Bromide Perbromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminopyridinium Bromide Perbromide (DMAPBP) is a versatile and effective brominating and oxidizing agent utilized in a multitude of organic syntheses. Its efficacy, however, is intrinsically linked to its stability under various conditions. This technical guide provides a comprehensive analysis of the stability of DMAPBP, amalgamating experimental observations with theoretical principles. While direct computational studies on DMAPBP are not extensively documented in peer-reviewed literature, this paper constructs a robust understanding of its stability profile by examining its crystal structure, the known behaviors of its constituent ions, and analogous theoretical studies on related pyridinium and polyhalide systems. We will delve into the thermal, photochemical, and solvent-mediated stability of DMAPBP, offering field-proven insights into its handling, storage, and optimal use.

Introduction: The Dual Nature of a Powerful Reagent

4-Dimethylaminopyridinium Bromide Perbromide, a member of the pyridinium polyhalide family, is prized for its ability to act as a solid, manageable source of electrophilic bromine.[1] Unlike elemental bromine, its solid state significantly simplifies handling and improves the accuracy of dosage in sensitive reactions. The core of its reactivity lies in the tribromide (Br₃⁻) anion, which exists in equilibrium with bromide (Br⁻) and molecular bromine (Br₂). The 4-dimethylaminopyridinium cation, far from being a mere spectator, plays a crucial role in the compound's crystallinity, solubility, and overall stability.

The inherent paradox of DMAPBP is that its utility as a reagent is derived from its controlled instability—its capacity to release bromine. Understanding the factors that govern this release is paramount for ensuring reaction reproducibility, maximizing yield, and maintaining a safe laboratory environment. This guide will, therefore, explore the theoretical underpinnings of its stability, supported by experimental data and computational insights from analogous systems.

Molecular Structure and Its Implications for Stability

The solid-state structure of DMAPBP has been elucidated by X-ray crystallography, revealing key insights into the forces that contribute to its stability.[1][2] The compound exists as an ionic salt, C₇H₁₁N₂⁺·Br₃⁻, with the 4-dimethylaminopyridinium cation and the near-linear tribromide anion as its constituents.

An important feature revealed by crystallographic studies is the presence of a weak N-H···Br hydrogen bond between the pyridinium cation and the tribromide anion.[1][2] This interaction, while not as strong as a covalent bond, contributes to the overall lattice energy of the crystal, thereby enhancing its stability in the solid state.

Diagram: Molecular Structure of DMAPBP

Caption: Molecular structure of 4-Dimethylaminopyridinium Bromide Perbromide illustrating the cation-anion interaction.

Theoretical Perspectives on Stability